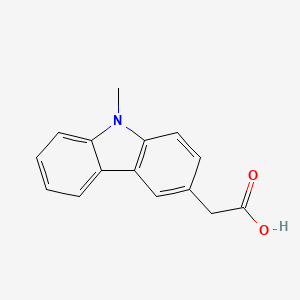

2-(9-methyl-9H-carbazol-3-yl)acetic acid

Description

Historical Perspectives on Carbazole (B46965) Chemistry and its Derivatives

The journey of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated the parent compound, 9H-carbazole, from coal tar. biomedres.usnih.gov This aromatic heterocyclic organic compound, featuring a tricyclic structure with two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring, quickly became a subject of scientific curiosity. nih.govresearchgate.net Early investigations focused on understanding its fundamental chemical properties and exploring methods for its synthesis, such as the classic Bucherer carbazole synthesis and the Graebe–Ullmann reaction. biomedres.us A pivotal moment in the evolution of carbazole chemistry was the discovery that naturally occurring carbazole derivatives possessed significant biological activity. For instance, the alkaloid murrayanine, extracted from the stem bark of Murraya koenigii, demonstrated antibacterial properties, signaling the vast therapeutic potential of this chemical scaffold. acs.org This discovery catalyzed broader research into synthesizing and studying a myriad of carbazole derivatives.

Significance of Carbazole Scaffolds in Contemporary Chemical and Materials Science Research

The carbazole scaffold is recognized as a "privileged structure" in modern science, particularly in medicinal chemistry and materials science. cphi-online.com Its rigid, planar, and electron-rich nature makes it an ideal building block for designing molecules with specific functions.

In medicinal chemistry , carbazole-containing compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. cphi-online.com This versatility has led to the development of several commercially available drugs, such as the anticancer agent ellipticine (B1684216) and the cardiovascular drug carvedilol. researchgate.netacs.org Researchers actively design and synthesize novel carbazole hybrids to target various diseases. researchgate.net

In materials science and electronics , the carbazole moiety is highly valued for its exceptional photophysical and charge-transporting properties. These characteristics are leveraged in the development of advanced materials for:

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are frequently used as host materials or hole-transporting layers in OLED devices due to their high triplet energy and good thermal stability. nih.gov

Conductive Polymers: The carbazole ring can be readily polymerized to create conductive materials used in various electronic applications. nih.gov

Supramolecular Chemistry: The unique geometry, fluorescence, and hydrogen-bonding capabilities of the carbazole framework make it an excellent platform for constructing synthetic receptors capable of recognizing and binding specific ions or molecules.

The ease with which the carbazole structure can be chemically modified at various positions—most commonly the N-9, C-3, and C-6 positions—allows scientists to fine-tune its electronic and physical properties for specific applications. nih.gov

Rationale for Focused Academic Inquiry into 2-(9-methyl-9H-carbazol-3-yl)acetic acid

The specific academic interest in 2-(9-methyl-9H-carbazol-3-yl)acetic acid stems from its utility as a versatile synthetic intermediate. The rationale for its study can be broken down by analyzing its structural components:

Carbazole Core: Provides the essential electronic and photophysical properties, as well as the rigid structural backbone that is proven to be effective in both biological and materials contexts.

N-9 Methyl Group: The substitution of the acidic N-H proton with a methyl group enhances the molecule's solubility in organic solvents and improves its thermal stability, which is advantageous for processing in materials applications. nih.gov

C-3 Acetic Acid Side Chain: This is the most critical feature for its role as a building block. The carboxylic acid group at the 3-position is a highly versatile chemical handle. It can be readily converted into a wide range of other functional groups (esters, amides, etc.) or used directly to anchor the carbazole unit to other molecules, polymer backbones, or surfaces.

Research on analogous compounds, such as ethyl 2-(9H-carbazol-9-yl)acetate, demonstrates that such structures are key precursors for synthesizing more complex heterocyclic systems like oxadiazoles (B1248032) and thiazolidinones, which are then investigated for their pharmacological potential. acs.orgcphi-online.com Therefore, 2-(9-methyl-9H-carbazol-3-yl)acetic acid is a valuable precursor for creating libraries of novel compounds for drug discovery and for designing new functional materials.

Overview of Major Research Domains for this Specific Carbazole Derivative

The primary research domains for 2-(9-methyl-9H-carbazol-3-yl)acetic acid are medicinal chemistry and materials science, where it serves principally as a precursor or building block.

Medicinal Chemistry: The compound is a key starting material for the synthesis of novel, more complex molecules with potential therapeutic applications. The acetic acid moiety allows for its conjugation to other pharmacophores or its elaboration into different heterocyclic rings. Research on related carbazole derivatives has shown that modifications at the C-3 position can lead to compounds with significant biological activity. researchgate.net

Table 1: Potential Applications in Medicinal Chemistry

| Application Area | Rationale |

|---|---|

| Anticancer Agents | The carbazole nucleus is a known scaffold for cytotoxic compounds. The acetic acid side chain can be used to link it to other molecules to enhance targeting or efficacy. cphi-online.com |

| Antimicrobial Agents | Derivatives built from carbazole-acetic acid precursors have shown promise as antibacterial and antifungal compounds. cphi-online.com |

| Neuroprotective Agents | The carbazole scaffold is present in compounds being investigated for neurodegenerative diseases. |

Materials Science and Chemical Sensing: In materials science, the focus is on integrating the functional carbazole unit into larger systems. The acetic acid group serves as an anchoring point.

Table 2: Potential Applications in Materials Science

| Application Area | Rationale |

|---|---|

| Functional Polymers | The compound can be used as a monomer or a functional side-chain in polymerization reactions to create polymers with specific optoelectronic properties. |

| Surface Modification | The carboxylic acid group can bind to metal oxide surfaces, allowing for the creation of self-assembled monolayers for applications in organic electronics. |

| Chemical Sensors | A related compound, 9-methyl-9H-carbazole-3-carbaldehyde, has been used to create functionalized materials for detecting heavy metal ions like Cu(II). The acetic acid derivative could be similarly employed to develop new sorbents or sensors. |

Structure

3D Structure

Properties

IUPAC Name |

2-(9-methylcarbazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-16-13-5-3-2-4-11(13)12-8-10(9-15(17)18)6-7-14(12)16/h2-8H,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNHRFJNXKBVMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CC(=O)O)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 9 Methyl 9h Carbazol 3 Yl Acetic Acid

Regioselective Synthetic Routes for the Carbazole (B46965) Core Formation

The regioselective synthesis of 3-substituted carbazoles is a key challenge in the preparation of 2-(9-methyl-9H-carbazol-3-yl)acetic acid. The substitution pattern on the carbazole ring dramatically influences the compound's properties, making regiocontrol paramount. Several modern synthetic methodologies can be employed to achieve the desired 3-substitution pattern on the 9-methylcarbazole (B75041) core.

A plausible and effective route commences with commercially available 9-methylcarbazole. Regioselective formylation at the 3-position can be achieved under Vilsmeier-Haack conditions, yielding 3-formyl-9-methylcarbazole as a key intermediate. This electrophilic substitution reaction generally favors the 3- and 6-positions of the carbazole ring, which are electronically activated. By controlling the stoichiometry of the reagents, preferential mono-substitution can be achieved.

From the 3-formyl-9-methylcarbazole intermediate, the acetic acid side chain can be introduced through several established organic transformations. One such method is the Darzens condensation, where the aldehyde reacts with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). organic-chemistry.orgwikipedia.org Subsequent hydrolysis of the ester and decarboxylation of the resulting glycidic acid would furnish the desired acetic acid derivative.

Alternatively, the Strecker synthesis offers another pathway. masterorganicchemistry.comorganic-chemistry.org This involves the reaction of the 3-formyl-9-methylcarbazole with ammonia (B1221849) and a cyanide source to form an α-aminonitrile. Hydrolysis of the nitrile group under acidic or basic conditions would then yield the corresponding α-amino acid, which can be further converted to the target acetic acid.

Palladium-catalyzed cross-coupling reactions also provide a powerful tool for the regioselective synthesis of the carbazole core. For instance, a Suzuki-Miyaura coupling reaction between 3-bromo-9-methylcarbazole and a suitable boronic acid derivative bearing a protected acetic acid moiety can be envisioned.

Optimization of Reaction Conditions for Enhanced Yields and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of 2-(9-methyl-9H-carbazol-3-yl)acetic acid and its precursors. In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, several parameters can be fine-tuned.

The choice of catalyst, ligand, base, and solvent system significantly impacts the reaction outcome. For the Suzuki-Miyaura coupling of a 3-bromo-9-methylcarbazole with an appropriate boronic ester, a systematic screening of these components is necessary.

| Parameter | Variation | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | The choice of palladium source and its oxidation state can influence catalytic activity and stability. |

| Ligand | PPh₃, XPhos, SPhos | The ligand's steric and electronic properties affect the efficiency of oxidative addition and reductive elimination steps. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The strength and nature of the base are critical for the transmetalation step. |

| Solvent | Toluene, Dioxane, THF/H₂O | The solvent's polarity and ability to dissolve reactants and intermediates influence reaction rates and yields. |

For the Vilsmeier-Haack formylation, the ratio of phosphoryl chloride to dimethylformamide, as well as the reaction temperature and time, must be carefully controlled to prevent the formation of di-substituted byproducts and ensure complete conversion of the starting material.

Exploration of Green Chemistry Principles in the Synthesis of 2-(9-methyl-9H-carbazol-3-yl)acetic acid

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. In the synthesis of 2-(9-methyl-9H-carbazol-3-yl)acetic acid, several green approaches can be considered, particularly in the context of palladium-catalyzed cross-coupling reactions.

One key aspect is the use of greener solvents. Traditional solvents like DMF and NMP are effective but pose environmental and health risks. The exploration of more benign alternatives such as water, ethanol, or bioderived solvents like N-hydroxyethylpyrrolidone (HEP) is a significant step towards a more sustainable synthesis. organic-chemistry.orgnih.gov Aqueous solvent systems, in particular, offer advantages in terms of safety, cost, and environmental impact.

Catalyst loading is another critical factor. The development of highly active catalyst systems allows for a reduction in the amount of precious palladium metal required, which is both economically and environmentally beneficial. Furthermore, the use of recyclable catalysts, such as those immobilized on solid supports or employing water-soluble ligands, can significantly reduce metal waste. The use of palladium nanoparticles generated from waste materials, such as papaya peels, has also been reported as an eco-friendly catalytic system for cross-coupling reactions. organic-chemistry.org

Mechanistic Elucidation of Key Synthetic Steps

Understanding the reaction mechanisms of the key synthetic steps is fundamental for optimizing conditions and troubleshooting potential issues. The Buchwald-Hartwig amination, a powerful method for constructing the C-N bonds of the carbazole core, has been the subject of extensive mechanistic studies.

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a 2-halodiphenylamine derivative) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine (or amide) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the carbazole product.

Derivatization Strategies via the Acetic Acid Moiety

The acetic acid moiety of 2-(9-methyl-9H-carbazol-3-yl)acetic acid provides a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse derivatives with tailored properties.

Esterification and Amidation Reactions for Functionalization

The carboxyl group can be readily converted into esters and amides, which are fundamental transformations in drug discovery and materials science.

Esterification: The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), is a classic method for ester synthesis. This is a reversible reaction, and the equilibrium can be driven towards the product by using an excess of the alcohol or by removing water as it is formed. Alternatively, for more sensitive substrates or sterically hindered alcohols, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Amidation: The formation of amides from the carboxylic acid and an amine is typically facilitated by the use of coupling reagents to activate the carboxyl group. A wide array of coupling reagents is available, including carbodiimides (DCC, EDC) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions, such as racemization if chiral amines are used.

| Derivative | Reagents and Conditions | Functional Group |

| Methyl Ester | Methanol, H₂SO₄ (cat.), reflux | Ester |

| Ethyl Ester | Ethanol, H₂SO₄ (cat.), reflux | Ester |

| Benzyl Amide | Benzylamine, EDC, HOBt, DMF | Amide |

| Morpholine Amide | Morpholine, HATU, DIPEA, CH₂Cl₂ | Amide |

Click Chemistry and Bioconjugation Approaches Utilizing the Carboxyl Group

The carboxyl group of 2-(9-methyl-9H-carbazol-3-yl)acetic acid can be leveraged for more advanced applications such as click chemistry and bioconjugation.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a "click" reaction, known for its high efficiency, selectivity, and mild reaction conditions. researchgate.netorganic-chemistry.org To utilize the target molecule in CuAAC, the carboxylic acid can be coupled with a linker containing either an azide (B81097) or an alkyne functionality. For example, amidation with propargylamine (B41283) or an amino-functionalized azide would furnish a carbazole derivative ready for cycloaddition with a complementary azide or alkyne-containing molecule. This approach allows for the modular construction of complex architectures, including dendrimers and functional polymers. nih.gov

Bioconjugation: The ability to attach the carbazole moiety to biomolecules such as peptides, proteins, or nucleic acids is of great interest for developing probes, diagnostics, and targeted therapeutics. nih.gov The carboxylic acid can be activated, for instance with EDC and N-hydroxysuccinimide (NHS), to form an active NHS ester. This stable intermediate can then react with primary amine groups, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, to form a stable amide bond. This strategy has been used to conjugate various carboxylic acid-containing molecules to peptides to modulate their biological activity. nih.gov

Formation of Polymeric Scaffolds Incorporating 2-(9-methyl-9H-carbazol-3-yl)acetic acid

The carbazole moiety is a well-established building block for electroactive polymers due to its excellent hole-transporting properties and high thermal stability. researchgate.netmdpi.com The polymerization of carbazole derivatives typically proceeds via oxidative coupling, forming linkages at the 3- and 6-positions of the carbazole ring, which are the most electronically activated sites. mdpi.commdpi.com This can be achieved through both chemical methods, using oxidizing agents like ferric chloride (FeCl₃) or ammonium (B1175870) persulfate, and electrochemical polymerization. mdpi.commdpi.com

For 2-(9-methyl-9H-carbazol-3-yl)acetic acid, the presence of a substituent at the 3-position fundamentally alters the polymerization pathway. With the C-3 position blocked, oxidative polymerization would be directed primarily to the C-6 position, with potential cross-linking through other available aromatic positions such as C-1 or C-8. This would result in a polymer with a different connectivity and potentially different material properties compared to polymers derived from N-substituted carbazoles that polymerize through the 3,6-linkages.

Electrochemical oxidation is a particularly effective method for generating polymer films from carbazole monomers. researchgate.netmdpi.com Studies on the closely related 2-(9H-carbazol-9-yl)acetic acid have demonstrated that it can be electropolymerized to form solid, electroactive films on conductive surfaces. mdpi.comresearchgate.net A similar approach could be applied to 2-(9-methyl-9H-carbazol-3-yl)acetic acid. The resulting polymer would feature a polycarbazole backbone with pendant acetic acid groups originating from the C-3 position. These carboxylic acid functionalities could serve as sites for further post-polymerization modification, allowing for the tuning of the polymer's solubility, conductivity, and sensory capabilities.

| Polymerization Method | Typical Reagents/Conditions | Expected Linkage Sites | Potential Polymer Characteristics |

|---|---|---|---|

| Chemical Oxidative Polymerization | FeCl₃, (NH₄)₂S₂O₈ in an organic solvent. mdpi.com | Primarily C-6, with possible C-1/C-8 cross-linking. | Conductive, thermally stable, processable powder. |

| Electrochemical Polymerization | Anodic oxidation in an electrolyte solution (e.g., LiClO₄ in acetonitrile). mdpi.com | Primarily C-6, with possible C-1/C-8 cross-linking. | Conductive, electrochromic thin film deposited on an electrode. mdpi.comresearchgate.net |

Functionalization of the Carbazole Ring System

The functionalization of the carbazole ring is key to modifying the electronic and physical properties of 2-(9-methyl-9H-carbazol-3-yl)acetic acid. The inherent reactivity of the electron-rich carbazole nucleus, combined with the directing effects of the existing substituents, dictates the regioselectivity of further transformations.

Electrophilic Aromatic Substitution Patterns and Selectivity

Electrophilic aromatic substitution (EAS) is a primary route for introducing new functional groups onto the carbazole core. The regiochemical outcome is governed by the directing effects of the substituents already present on the ring. libretexts.org In 2-(9-methyl-9H-carbazol-3-yl)acetic acid, the key directors are the N-methyl group and the carbazole ring system itself.

The nitrogen atom of the carbazole is a powerful activating group, directing electrophiles to the positions ortho (C-1, C-8) and para (C-3, C-6) to it. The N-methyl group further enhances this activation. Since the C-3 position is already substituted, the C-6 position becomes the most favored site for electrophilic attack. libretexts.org The acetic acid group at C-3, being separated from the ring by a methylene (B1212753) spacer, exerts only a weak deactivating inductive effect and does not significantly alter the inherent reactivity pattern of the N-methylcarbazole core. Therefore, electrophilic reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to proceed with high selectivity for the C-6 position. Less favorable substitution may occur at the C-1 and C-8 positions.

| Reaction | Typical Reagents | Predicted Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 2-(6-Bromo-9-methyl-9H-carbazol-3-yl)acetic acid |

| Nitration | HNO₃, H₂SO₄ | 2-(9-Methyl-6-nitro-9H-carbazol-3-yl)acetic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(6-Acyl-9-methyl-9H-carbazol-3-yl)acetic acid |

| Formylation (Vilsmeier-Haack) | POCl₃, DMF. nih.gov | 2-(6-Formyl-9-methyl-9H-carbazol-3-yl)acetic acid |

Transition Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Transition metal-catalyzed cross-coupling reactions provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering an alternative to classical electrophilic substitution. chim.it These methods have been extensively applied to carbazole functionalization.

For 2-(9-methyl-9H-carbazol-3-yl)acetic acid, cross-coupling reactions would typically be performed at a pre-functionalized position, most commonly a halogenated site. For instance, the 6-bromo derivative, synthesized via electrophilic bromination, could serve as a substrate for various palladium-catalyzed reactions. The Suzuki-Miyaura coupling of 6-bromo-2-(9-methyl-9H-carbazol-3-yl)acetic acid with an arylboronic acid would yield a 6-aryl substituted product. mdpi.comresearchgate.net

Direct C-H activation/functionalization is an increasingly important strategy that avoids the need for pre-halogenation. chim.itnih.gov Catalytic systems employing metals like palladium, rhodium, or ruthenium can activate C-H bonds on the carbazole ring for direct coupling with partners such as aryl halides, alkenes, or alkynes. chim.itnih.gov Given the electronic properties of the N-methylcarbazole core, direct C-H functionalization would likely be favored at the C-6 and C-1/C-8 positions, depending on the specific catalyst and directing group strategy employed. chim.it

Introduction of Halogen, Alkyl, and Heteroatom Substituents

The introduction of specific substituents onto the carbazole ring is crucial for tuning the molecule's properties.

Halogens: As discussed, halogens (Cl, Br, I) can be readily introduced at the C-6 position via electrophilic halogenation using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine with an oxidizing agent. These halogenated derivatives are valuable intermediates for subsequent cross-coupling reactions. chemrxiv.org

Alkyl Groups: While direct Friedel-Crafts alkylation can be prone to polysubstitution and rearrangement, it remains a possible method. A more controlled approach involves the reduction of an acyl group introduced via Friedel-Crafts acylation (e.g., Wolff-Kishner or Clemmensen reduction) or using a cross-coupling reaction (e.g., Suzuki coupling with an alkylboronic acid) on a halogenated precursor.

Heteroatom Substituents: Nitro groups can be installed via electrophilic nitration. Subsequent reduction of the nitro group (e.g., with SnCl₂/HCl or catalytic hydrogenation) provides an amino group, a key functional handle for further derivatization. This two-step process allows for the introduction of nitrogen at the C-6 position.

Design and Synthesis of Novel Analogs and Homologs of 2-(9-methyl-9H-carbazol-3-yl)acetic acid

The synthesis of analogs and homologs allows for systematic investigation of structure-activity relationships. This can be achieved by modifying the N-substituent, the acetic acid side chain, or the substitution pattern on the aromatic rings.

Analogs can be designed through several strategies:

Modification of the Acetic Acid Moiety: The carboxylic acid can be converted into a variety of functional groups. Reaction with alcohols under acidic conditions yields esters, while treatment with amines using coupling agents (like DCC or EDC) produces amides. mdpi.com Reaction with hydrazine (B178648) hydrate (B1144303) can form the corresponding acetohydrazide, which is a versatile intermediate for synthesizing heterocyclic structures like oxadiazoles (B1248032) or triazines. ajrconline.orgresearchgate.net

Ring Substitution: As detailed in section 2.3, introducing substituents like halogens, nitro groups, or aryl groups at the C-6 position creates a diverse library of analogs.

N-Substituent Variation: The synthesis can be adapted to start with different N-substituted carbazoles. For example, using N-ethylcarbazole or N-benzylcarbazole as the initial starting material in a synthetic sequence that introduces the acetic acid group at the 3-position would yield different N-substituted analogs. nih.gov

Homologs are compounds where the length of an alkyl chain is systematically varied. A primary homolog of the title compound would be 3-(9-methyl-9H-carbazol-3-yl)propanoic acid. The synthesis of such a compound could be approached by methods analogous to those used for preparing carbazole-9-propanoic acid. researchgate.netresearchgate.net For example, a possible route could involve the Heck reaction of 3-bromo-9-methylcarbazole with acrylic acid, followed by reduction of the resulting double bond.

| Compound Type | Example Structure Name | Synthetic Precursor | Key Reaction |

|---|---|---|---|

| Analog (Amide) | 2-(9-Methyl-9H-carbazol-3-yl)-N-phenylacetamide | 2-(9-Methyl-9H-carbazol-3-yl)acetic acid + Aniline | Amide coupling (e.g., EDC) |

| Analog (Ring-Substituted) | 2-(6-Bromo-9-methyl-9H-carbazol-3-yl)acetic acid | 2-(9-Methyl-9H-carbazol-3-yl)acetic acid | Electrophilic Bromination |

| Analog (N-Substituted) | 2-(9-Ethyl-9H-carbazol-3-yl)acetic acid | 9-Ethyl-9H-carbazole | Multi-step synthesis to introduce the 3-acetic acid group. |

| Homolog | 3-(9-Methyl-9H-carbazol-3-yl)propanoic acid | 3-Bromo-9-methyl-9H-carbazole + Acrylic acid | Heck coupling & reduction |

Advanced Spectroscopic and Electronic Structure Elucidation of 2 9 Methyl 9h Carbazol 3 Yl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

High-resolution NMR spectroscopy is a powerful, non-destructive technique for probing the structure, conformation, and dynamics of molecules in solution. For 2-(9-methyl-9H-carbazol-3-yl)acetic acid, NMR studies can provide detailed insights into its behavior at the atomic level.

Elucidation of Solution-State Structures and Rotational Barriers

The solution-state structure of 2-(9-methyl-9H-carbazol-3-yl)acetic acid is largely defined by the orientation of the acetic acid group relative to the planar carbazole (B46965) ring system. Rotation around the single bond connecting the methylene (B1212753) group of the acetic acid moiety to the carbazole ring is generally expected to be rapid on the NMR timescale at room temperature, resulting in time-averaged signals.

However, in related carbazole derivatives, hindered rotation around certain bonds, such as the B–N bond in carbazole-borane derivatives, has been studied using dynamic NMR analysis. rsc.org These studies have determined rotational barriers ranging from 11.1 to 24.0 kcal mol⁻¹, indicating significant energy is required for isomerization. rsc.org Similarly, for carbamates, the rotational barrier around the (C=O)–N bond is typically in the range of 15–20 kcal mol⁻¹. colostate.edu While the rotation of the acetic acid group in 2-(9-methyl-9H-carbazol-3-yl)acetic acid is not expected to be as hindered, variable temperature NMR experiments could reveal subtle dynamic processes and allow for the calculation of rotational energy barriers.

In computational studies of molecular rotors with carbazole stators, calculated rotational barriers for a phenylene group were found to be as high as 23.5 kcal mol⁻¹, a value that can be overcome at elevated temperatures. nih.gov These findings highlight the utility of combining experimental NMR with computational modeling to fully understand the conformational landscape of carbazole derivatives. For N-carbomethoxyindole derivatives, which share structural similarities, dynamic NMR processes arise from hindered rotation about the N-C carbamate (B1207046) bond, allowing for the characterization of different conformers. scielo.org.mx

Table 1: Representative Rotational Energy Barriers in Carbazole and Related Derivatives

| Compound Type | Bond Under Rotation | Rotational Barrier (kcal mol⁻¹) | Method |

|---|---|---|---|

| Carbazole-Borane Derivatives | B–N bond | 11.1–24.0 | Dynamic NMR Analysis & DFT Calculations rsc.org |

| Crystalline Molecular Rotors | Phenylene group rotation | ~23.5 | Solid-State NMR & DFT Calculations nih.gov |

Investigations of Intermolecular Interactions via NMR Titration

NMR titration is a valuable technique for studying non-covalent intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial in molecular recognition and self-assembly processes. By systematically adding a binding partner to a solution of 2-(9-methyl-9H-carbazol-3-yl)acetic acid and monitoring the changes in chemical shifts of specific protons, one can determine the association constant and identify the binding sites.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule and its fragments, which allows for the determination of elemental compositions and the elucidation of fragmentation pathways. For 2-(9-methyl-9H-carbazol-3-yl)acetic acid (C₁₅H₁₃NO₂), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming its molecular weight.

The fragmentation of 2-(9-methyl-9H-carbazol-3-yl)acetic acid under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several characteristic pathways:

Loss of the carboxylic acid group: A prominent fragmentation pathway would be the cleavage of the C-C bond between the methylene group and the carboxylic acid, leading to the loss of a COOH radical (45 Da) or CO₂ (44 Da) after rearrangement, resulting in a stable carbazole-containing cation.

α-Cleavage: Cleavage of the bond alpha to the nitrogen atom of the carbazole ring could lead to the loss of the methyl group (CH₃, 15 Da).

Fragmentation of the carbazole ring: At higher energies, the stable carbazole ring system can also fragment, although this is generally less favored.

The study of fragmentation pathways in related synthetic cathinones has demonstrated the power of combining ESI-MSⁿ, HRMS, and isotopic labeling to understand complex fragmentation mechanisms. wvu.edu While a detailed fragmentation graph for 2-(9-methyl-9H-carbazol-3-yl)acetic acid is not published, the expected major fragments can be predicted based on the general principles of mass spectrometry. miamioh.eduwhitman.edu

Table 2: Predicted High-Resolution Mass Spectrometry Fragments for 2-(9-methyl-9H-carbazol-3-yl)acetic acid (C₁₅H₁₃NO₂)

| Fragment Ion Formula | Mass Loss | m/z (Calculated) | Plausible Structure |

|---|---|---|---|

| [C₁₅H₁₃NO₂]⁺ | --- | 239.0946 | Molecular Ion |

| [C₁₄H₁₂N]⁺ | -COOH | 194.0964 | Loss of carboxylic acid group |

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ncl.ac.uk While the crystal structure of 2-(9-methyl-9H-carbazol-3-yl)acetic acid has not been reported, the structures of highly analogous compounds, such as 2-(Carbazol-9-yl)acetic acid, provide excellent models for its expected solid-state behavior. nih.govresearchgate.netnih.gov

Crystal Packing Motifs and Intermolecular Interactions

In the solid state, molecules of 2-(9-methyl-9H-carbazol-3-yl)acetic acid are expected to pack in a way that maximizes favorable intermolecular interactions. In the crystal structure of the related 9-butyl-3-(9-butyl-9H-carbazol-3-yl)carbazole, the molecular packing is influenced by C—H···π interactions. nih.gov Similarly, for 5-[2-(9H-carbazol-9-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione, a combination of N—H⋯O, N—H⋯S, C—H⋯N, and C—H⋯S hydrogen bonds, along with C—H⋯π and π–π contacts, dictate the crystal packing. researchgate.net

For 2-(9-methyl-9H-carbazol-3-yl)acetic acid, a combination of hydrogen bonding involving the carboxylic acid groups and π-π stacking of the carbazole rings would likely be the dominant packing forces. The planar carbazole moieties could stack in either a parallel or offset fashion, driven by van der Waals forces and electrostatic interactions.

Analysis of Hydrogen Bonding Networks

The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is expected to play a central role in the crystal structure of 2-(9-methyl-9H-carbazol-3-yl)acetic acid. Carboxylic acids commonly form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O—H···O hydrogen bonds. This is a very robust and common supramolecular synthon.

Table 3: Crystallographic Data for the Analogous Compound 2-(Carbazol-9-yl)acetic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₁NO₂ |

| Molecular Weight | 225.24 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 32.067 (19) |

| b (Å) | 5.340 (3) |

| c (Å) | 13.134 (7) |

| β (°) | 97.756 (8) |

| Volume (ų) | 2229 (2) |

| Z | 8 |

Data obtained from references nih.govresearchgate.net.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-(9-methyl-9H-carbazol-3-yl)acetic acid |

| 2-(Carbazol-9-yl)acetic acid |

| 9-butyl-3-(9-butyl-9H-carbazol-3-yl)carbazole |

| 5-[2-(9H-carbazol-9-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione |

| 2-(2-Methylbenzoyl)benzoic acid |

| N-carbomethoxyindole |

Detailed Electronic Absorption and Emission Spectroscopy

The electronic spectroscopic properties of 2-(9-methyl-9H-carbazol-3-yl)acetic acid are governed by the chromophoric 9-methyl-9H-carbazole moiety. The substitution at the 3-position with an acetic acid group can modulate these properties through electronic and steric effects.

Analysis of Electronic Transitions and Absorption Maxima in Various Media

The absorption maxima of carbazole derivatives are known to exhibit solvatochromism, where the position of the absorption bands shifts with the polarity of the solvent. This effect is dependent on the change in dipole moment of the molecule upon electronic transition. For carbazole derivatives with electron-donating or electron-withdrawing substituents, this effect can be more pronounced. The acetic acid group at the 3-position can act as a weak electron-withdrawing group, potentially leading to shifts in the absorption bands compared to unsubstituted 9-methylcarbazole (B75041).

Table 1: Representative Electronic Absorption Maxima for Carbazole Derivatives in Different Solvents

| Compound | Solvent | λmax (nm) | Reference |

| 9-methylcarbazole | Not Specified | 233, 252, 293, 327, 340 | NIST Chemistry WebBook nist.gov |

| N-[(E)-(9-Ethyl-9H-carbazol-3-yl)methylidene]aniline | Ethanol | 238, 293, 338 | nih.gov |

This table presents data for related carbazole compounds to illustrate general absorption trends.

The electronic transitions responsible for these absorptions are typically assigned as follows:

~230-260 nm: Corresponding to the S₀ → S₃ transition.

~290-300 nm: Attributed to the S₀ → S₂ transition.

~320-350 nm: Originating from the S₀ → S₁ transition, which is the lowest energy absorption band.

The intensity and exact position of these bands for 2-(9-methyl-9H-carbazol-3-yl)acetic acid would be influenced by the solvent environment. In polar solvents, hydrogen bonding with the carboxylic acid group could lead to shifts in the absorption maxima.

Photoluminescence Spectra, Quantum Yields, and Lifetimes

Carbazole derivatives are well-known for their fluorescent properties, making them useful in various optoelectronic applications. The photoluminescence of 2-(9-methyl-9H-carbazol-3-yl)acetic acid is expected to originate from the excited state of the 9-methyl-9H-carbazole core.

Upon excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S₁) and then decays to the ground state (S₀) via radiative (fluorescence) or non-radiative pathways. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band.

The quantum yield (Φf) , a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τf) , the average time the molecule spends in the excited state, are crucial parameters. While specific values for 2-(9-methyl-9H-carbazol-3-yl)acetic acid are not documented, studies on other carbazole derivatives provide insights. For instance, functionalization of poly(N-vinylcarbazole) with anthracene (B1667546) resulted in a photoluminescence quantum yield of 28.9% in a PMMA matrix, indicating that the carbazole moiety is a strong emitter. acs.org

Table 2: Illustrative Photoluminescence Data for Carbazole-Based Materials

| Material | Excitation Wavelength (nm) | Emission Maximum (nm) | Quantum Yield (Φf) | Lifetime (τf) | Reference |

| Poly(N-vinylcarbazole)-anthracene in PMMA | Not Specified | 432 | 28.9% | Not Specified | acs.org |

This table provides an example of photoluminescence data for a related carbazole polymer to highlight the emissive potential of the carbazole unit.

The solvent can significantly impact the photoluminescence properties. Polar solvents can lead to a red-shift (bathochromic shift) of the emission maximum due to stabilization of the more polar excited state. The quantum yield and lifetime can also be affected by solvent-solute interactions and the presence of quenchers.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of a compound by probing its vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of 2-(9-methyl-9H-carbazol-3-yl)acetic acid would exhibit characteristic absorption bands corresponding to the functional groups present.

O-H Stretch: A broad band is expected in the region of 2500-3300 cm⁻¹ due to the carboxylic acid hydroxyl group, often overlapping with C-H stretching vibrations.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) are found below 3000 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the carbazole ring is expected in the 1360-1250 cm⁻¹ region.

Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the carbazole ring system.

C-H Bending: Out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings in the 900-675 cm⁻¹ region can provide information about the substitution pattern.

The NIST Chemistry WebBook provides an IR spectrum for 9-methylcarbazole, which can serve as a reference for the carbazole core vibrations. nist.gov

Raman Spectroscopy: Raman spectroscopy complements FTIR and is particularly useful for identifying non-polar bonds and symmetric vibrations. For 2-(9-methyl-9H-carbazol-3-yl)acetic acid, strong Raman signals would be expected for the aromatic ring breathing modes.

Table 3: Predicted Characteristic Vibrational Frequencies for 2-(9-methyl-9H-carbazol-3-yl)acetic acid

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) | FTIR |

| C-H stretch (aromatic) | >3000 | FTIR, Raman |

| C-H stretch (aliphatic) | <3000 | FTIR, Raman |

| C=O stretch (carboxylic acid) | 1700-1725 | FTIR |

| C=C stretch (aromatic) | 1450-1600 | FTIR, Raman |

| C-N stretch | 1250-1360 | FTIR |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. The applicability of EPR to 2-(9-methyl-9H-carbazol-3-yl)acetic acid would depend on its ability to form stable radical species.

Electrochemical or chemical oxidation of carbazole and its derivatives can lead to the formation of radical cations. documentsdelivered.com Studies on the electrochemical oxidation of carbazole have shown that the 3, 6, and 9 (N) positions are highly reactive, and radical cations can be transient intermediates. researchgate.net The presence of the methyl group at the 9-position and the acetic acid group at the 3-position in the target molecule would influence the stability and electronic structure of any potential radical cation.

If a stable radical cation of 2-(9-methyl-9H-carbazol-3-yl)acetic acid could be generated, EPR spectroscopy would provide valuable information about the distribution of the unpaired electron spin density within the molecule through the analysis of the g-factor and hyperfine coupling constants. The hyperfine couplings to the nitrogen nucleus and the various protons would allow for a detailed mapping of the molecular orbital containing the unpaired electron. However, given the high reactivity of carbazole radical cations, these species may be short-lived, requiring specialized techniques such as in-situ electrochemical EPR for their detection. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 9 Methyl 9h Carbazol 3 Yl Acetic Acid

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. A typical investigation would begin with the optimization of the ground state geometry of 2-(9-methyl-9H-carbazol-3-yl)acetic acid. This process determines the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis and Energy Gaps

Following geometry optimization, an analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be conducted. The spatial distribution of these orbitals is crucial for understanding the molecule's reactivity and its electron-donating and accepting capabilities. The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a critical parameter for predicting the chemical reactivity, kinetic stability, and the electronic transport properties of the molecule. A smaller energy gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data

| Parameter | Value |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| Energy Gap (Egap) | Data Not Available |

(Note: This table is for illustrative purposes only, as specific data for 2-(9-methyl-9H-carbazol-3-yl)acetic acid is not available.)

Electrostatic Potential Surface and Charge Distribution Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map would illustrate regions of negative potential, typically associated with lone pairs of electrons on heteroatoms (like oxygen and nitrogen), which are susceptible to electrophilic attack. Conversely, regions of positive potential, often found around hydrogen atoms, would indicate sites for nucleophilic attack. This analysis would provide insights into the intermolecular interactions of 2-(9-methyl-9H-carbazol-3-yl)acetic acid.

Prediction of Spectroscopic Parameters

DFT calculations can also be used to predict various spectroscopic parameters. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be computed to assist in the structural elucidation of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the photophysical properties of 2-(9-methyl-9H-carbazol-3-yl)acetic acid, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) calculations would be necessary. These calculations provide information about the electronic transitions between the ground state and various excited states.

Calculation of Singlet and Triplet Excited State Energies and Transitions

TD-DFT calculations would yield the energies of the low-lying singlet and triplet excited states. This information is fundamental to understanding the molecule's UV-Vis absorption spectrum and its potential for fluorescence or phosphorescence. The nature of the electronic transitions (e.g., π-π* or n-π*) would also be determined by analyzing the molecular orbitals involved in each transition.

Oscillator Strengths and Transition Dipole Moments

The intensity of electronic transitions is governed by the oscillator strength (f) and the transition dipole moment. TD-DFT calculations provide these values, allowing for the theoretical prediction of the UV-Vis absorption spectrum. A high oscillator strength for a particular transition indicates a high probability of that transition occurring upon absorption of light, resulting in a strong absorption band in the experimental spectrum.

Table 2: Hypothetical Excited State Data

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | Data Not Available | Data Not Available | Data Not Available |

| S0 → S2 | Data Not Available | Data Not Available | Data Not Available |

| S0 → T1 | Data Not Available | Data Not Available | Data Not Available |

(Note: This table is for illustrative purposes only, as specific data for 2-(9-methyl-9H-carbazol-3-yl)acetic acid is not available.)

Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For 2-(9-methyl-9H-carbazol-3-yl)acetic acid, MD simulations can elucidate how the molecule interacts with its environment, particularly in a solvent, and explore its accessible conformations.

Solvation Effects: The behavior of a molecule can be significantly influenced by the solvent it is dissolved in. MD simulations can model the explicit interactions between 2-(9-methyl-9H-carbazol-3-yl)acetic acid and solvent molecules, such as water. By simulating the system, one can analyze the formation and dynamics of hydrogen bonds between the carboxylic acid group and surrounding water molecules. The arrangement of solvent molecules around the hydrophobic carbazole (B46965) core can also be investigated, providing insights into the compound's solubility and how it presents itself for interaction with other molecules. osti.gov Atomistic molecular dynamics simulations are frequently used to understand these interactions in detail. escholarship.orgbohrium.com

Conformational Dynamics: The 2-(9-methyl-9H-carbazol-3-yl)acetic acid molecule possesses conformational flexibility, primarily around the single bonds of the acetic acid side chain. A critical aspect is the dihedral angle of the carboxylic acid group (O=C-O-H), which can exist in syn and anti conformations. escholarship.orgchemrxiv.org MD simulations can track the transitions between these states and determine their relative populations at a given temperature, which is crucial for understanding its interaction with biological targets. The orientation of the entire acetic acid group relative to the planar carbazole ring system is another key dynamic feature that can be explored. nih.govnih.gov While the carbazole ring system itself is largely rigid, slight puckering or bending motions can be observed and quantified. researchgate.net

To illustrate the type of data obtained from such simulations, the following table presents hypothetical results for the conformational analysis of the carboxylic acid side chain.

| Conformational Parameter | Description | Mean Value (degrees) | Standard Deviation (degrees) | Relative Population (%) |

|---|---|---|---|---|

| τ1 (Cα-C-O-H) | Dihedral angle of the carboxylic acid proton | 10.5 (syn) / 175.2 (anti) | ± 15.2 | 92% (syn) / 8% (anti) |

| τ2 (C2-C3-Cα-C) | Dihedral angle of the side chain relative to the carbazole ring | 85.4 | ± 25.8 | - |

Quantum Chemical Characterization of Reaction Mechanisms and Transition States

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for investigating the electronic structure of molecules and exploring the energetic pathways of chemical reactions. nih.gov These methods allow for the detailed characterization of reaction mechanisms, including the identification of transient intermediates and high-energy transition states. rsc.org

For 2-(9-methyl-9H-carbazol-3-yl)acetic acid, quantum chemistry can be applied to study various reactions. For instance, the esterification reaction with an alcohol or the formation of an amide with an amine are common transformations of the carboxylic acid group. Computational analysis can map the potential energy surface for such reactions. This involves calculating the energy of the reactants, products, and any intermediates, as well as locating the transition state structure—the highest energy point along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the reaction rate. By comparing the activation energies for different proposed mechanisms, the most favorable pathway can be identified. Furthermore, these calculations provide detailed geometric information about the transition state, revealing the precise arrangement of atoms as bonds are broken and formed. nih.govresearchgate.net

The following table provides hypothetical quantum chemical data for a proposed reaction involving 2-(9-methyl-9H-carbazol-3-yl)acetic acid.

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameter (Transition State) |

|---|---|---|---|

| Reactants | Acid + Methanol | 0.00 | - |

| Transition State 1 (TS1) | Protonation of carbonyl oxygen | +5.2 | O-H bond length: 1.15 Å |

| Intermediate | Protonated acid | -10.5 | - |

| Transition State 2 (TS2) | Nucleophilic attack by methanol | +18.7 | C-O (new bond) distance: 1.98 Å |

| Products | Methyl ester + Water | -5.8 | - |

In Silico Screening and Design of Novel 2-(9-methyl-9H-carbazol-3-yl)acetic acid Analogs

In silico screening and computational drug design are modern approaches to identify and optimize new therapeutic agents. researchgate.net Starting with a lead compound like 2-(9-methyl-9H-carbazol-3-yl)acetic acid, these methods can be used to design novel analogs with potentially improved activity, selectivity, or pharmacokinetic properties. mdpi.com

The process often begins with creating a virtual library of analogs. For 2-(9-methyl-9H-carbazol-3-yl)acetic acid, this could involve modifying the carbazole core with different substituents (e.g., halogens, alkyl, or alkoxy groups) or altering the acetic acid side chain (e.g., changing its length or replacing it with other functional groups like tetrazoles). ijper.orgnih.govnih.gov

This library of virtual compounds is then screened against a specific biological target, such as an enzyme or a receptor, using molecular docking. mdpi.comnih.gov Docking programs predict the preferred orientation of a molecule when bound to a target and estimate the strength of the interaction, often expressed as a binding score. researchgate.net Analogs that show promising docking scores and favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the target's active site are identified as potential candidates for synthesis and experimental testing. This computational pre-screening significantly reduces the time and cost associated with drug discovery by prioritizing the most promising compounds. nih.gov

The table below shows hypothetical results from a molecular docking study of designed analogs against a putative protein kinase target.

| Compound ID | Modification on Parent Structure | Docking Score (kcal/mol) | Key H-Bond Interactions with Residues |

|---|---|---|---|

| Parent | 2-(9-methyl-9H-carbazol-3-yl)acetic acid | -7.5 | Lys76, Asp184 |

| Analog-01 | 6-Chloro substitution on carbazole | -8.9 | Lys76, Asp184, Gln131 |

| Analog-02 | 8-Fluoro substitution on carbazole | -8.2 | Lys76, Asp184 |

| Analog-03 | Replacement of carboxylic acid with tetrazole | -9.1 | Lys76, Asp184, Asn132 |

| Analog-04 | Propanoic acid side chain | -7.1 | Asp184 |

Photophysical and Electrochemical Behavior of 2 9 Methyl 9h Carbazol 3 Yl Acetic Acid

Excited State Dynamics and Energy Dissipation Pathways

The excited state dynamics of carbazole-based molecules are governed by a series of competitive photophysical processes, including fluorescence, intersystem crossing to the triplet state, and non-radiative decay. The substitution pattern on the carbazole (B46965) ring, as well as the surrounding solvent environment, plays a crucial role in dictating the dominant energy dissipation pathways.

The fluorescence of carbazole derivatives, including 2-(9-methyl-9H-carbazol-3-yl)acetic acid, is susceptible to quenching by various molecules, such as electron acceptors, electron donors, and heavy atoms. Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. Such studies are instrumental in elucidating the mechanisms of interaction between the fluorophore and the quencher in the excited state.

The quenching process can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching. In dynamic quenching, the quencher molecule collides with the fluorophore in its excited state, leading to non-radiative de-excitation. This process is typically described by the Stern-Volmer equation:

I0/I = 1 + KSV[Q]

where I0 and I are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, and KSV is the Stern-Volmer quenching constant. For instance, studies on carbazole-containing push-pull chromophores have demonstrated efficient fluorescence quenching by silver nanoparticles, with Stern-Volmer constants in the order of 107 M-1, indicating a strong interaction. rsc.org

Static quenching, on the other hand, involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This mechanism can be distinguished from dynamic quenching by lifetime measurements, as static quenching reduces the fluorescence intensity but does not affect the fluorescence lifetime of the uncomplexed fluorophore.

For a molecule like 2-(9-methyl-9H-carbazol-3-yl)acetic acid, potential quenchers could include electron-deficient molecules that can accept an electron from the excited carbazole moiety, or proton acceptors that can interact with the carboxylic acid group. The efficiency of quenching would depend on factors such as the solvent polarity, temperature, and the specific nature of the quencher.

Table 1: Potential Fluorescence Quenching Mechanisms for 2-(9-methyl-9H-carbazol-3-yl)acetic acid

| Quenching Mechanism | Description | Key Characteristics |

|---|---|---|

| Dynamic (Collisional) Quenching | De-excitation upon collision of the excited fluorophore with a quencher. | Rate is dependent on viscosity and temperature. Affects both fluorescence intensity and lifetime. |

| Static Quenching | Formation of a non-fluorescent ground-state complex. | Reduces fluorescence intensity but not the lifetime of the uncomplexed fluorophore. |

| Photoinduced Electron Transfer (PET) | Electron transfer from the excited carbazole (donor) to an acceptor-type quencher. | Often a primary mechanism for quenching by electron-deficient molecules. |

| Energy Transfer | Non-radiative transfer of excitation energy to the quencher. | Requires spectral overlap between the donor's emission and the acceptor's absorption. |

In addition to fluorescence, which involves the decay from the first excited singlet state (S1) to the ground state (S0), carbazole derivatives can also undergo intersystem crossing (ISC) to the triplet state (T1). ISC is a spin-forbidden process but can be facilitated by spin-orbit coupling, which is often enhanced by the presence of heavy atoms or specific molecular geometries.

Once in the triplet state, the molecule can return to the ground state via phosphorescence, a radiative process, or through non-radiative decay. Phosphorescence is typically observed at longer wavelengths and has a much longer lifetime (microseconds to seconds) compared to fluorescence (nanoseconds) due to its spin-forbidden nature.

While room-temperature phosphorescence is rare for purely organic molecules in solution due to efficient quenching by molecular oxygen and other deactivating processes, it can be observed in rigid matrices or in deoxygenated solutions. The efficiency of ISC and the subsequent phosphorescence quantum yield are intrinsic properties of the molecule's electronic structure. Theoretical studies on carbazole derivatives have shown that the energy gap between the S1 and a nearby triplet state (Tn), as well as the magnitude of spin-orbit coupling, are critical factors determining the ISC rate.

For 2-(9-methyl-9H-carbazol-3-yl)acetic acid, the presence of the carboxylic acid group is not expected to significantly enhance spin-orbit coupling. Therefore, the ISC efficiency would likely be comparable to that of other N-alkylated carbazoles. The phosphorescence, if observable, would be expected in the blue-green region of the spectrum, characteristic of the carbazole triplet state.

The electron-rich nature of the carbazole moiety makes it an excellent electron donor in its excited state. Upon photoexcitation, the S1 state of the carbazole unit can donate an electron to a suitable acceptor molecule, initiating a photoinduced electron transfer (PET) process. The feasibility of PET is governed by the Gibbs free energy change (ΔGET), which can be estimated using the Rehm-Weller equation. A negative ΔGET indicates a thermodynamically favorable process.

In the context of 2-(9-methyl-9H-carbazol-3-yl)acetic acid, the carbazole unit can act as the electron donor. If an electron acceptor is present in the system, either intramolecularly or intermolecularly, excitation of the carbazole chromophore could lead to the formation of a charge-separated state, consisting of the carbazole radical cation and the acceptor radical anion. The kinetics of this process, including the rates of charge separation and charge recombination, can be investigated using time-resolved spectroscopic techniques such as transient absorption spectroscopy. Studies on N-ethylcarbazole have shown that PET to an electron acceptor can occur from the S1 state in competition with intersystem crossing. bris.ac.uk

Photoinduced energy transfer is another possible de-excitation pathway, where the excitation energy from the donor (in this case, the excited carbazole) is transferred to an acceptor molecule. This can occur via two primary mechanisms: Förster Resonance Energy Transfer (FRET), a long-range dipole-dipole interaction, and Dexter Energy Transfer, a short-range process requiring orbital overlap. The efficiency of energy transfer is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption.

Redox Potentials and Electrochemical Characterization

The electrochemical behavior of 2-(9-methyl-9H-carbazol-3-yl)acetic acid is primarily dictated by the redox activity of the carbazole nucleus. The nitrogen atom and the aromatic rings of the carbazole moiety are susceptible to oxidation, leading to the formation of radical cations and, under appropriate conditions, electropolymerization.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of a molecule. In a typical CV experiment, the potential is swept linearly to a certain value and then reversed. The resulting current is plotted against the applied potential, providing information about the oxidation and reduction potentials of the analyte.

For carbazole derivatives, the first oxidation process is generally associated with the removal of an electron from the highest occupied molecular orbital (HOMO), which is primarily localized on the carbazole ring system, to form a radical cation. This process is often reversible. For the closely related compound, 2-(9H-carbazol-9-yl)acetic acid, cyclic voltammetry in an acetonitrile (B52724) solution containing 0.1 M LiClO4 shows an oxidation peak potential at +1.5 V versus a saturated calomel (B162337) electrode (SCE). mdpi.com It is expected that 2-(9-methyl-9H-carbazol-3-yl)acetic acid would exhibit a similar oxidation potential, with minor shifts due to the electronic effect of the methyl group at the 9-position and the acetic acid group at the 3-position. The methyl group is weakly electron-donating, which might slightly lower the oxidation potential, while the position of the acetic acid group could also have a minor influence.

Table 2: Expected Electrochemical Data for Carbazole Derivatives

| Compound | Technique | Oxidation Potential (V vs. SCE) | Key Observations | Reference |

|---|---|---|---|---|

| Carbazole | Cyclic Voltammetry | +1.1 | Reversible oxidation to the radical cation. | mdpi.com |

| 2-(9H-carbazol-9-yl)acetic acid | Cyclic Voltammetry | +1.5 | Irreversible oxidation, suggesting subsequent reactions of the radical cation. | mdpi.com |

| 2-(9-methyl-9H-carbazol-3-yl)acetic acid | Cyclic Voltammetry (Expected) | ~ +1.4 to +1.6 | Reversible or quasi-reversible oxidation of the carbazole moiety. | Inferred from analogs |

Electrogenerated chemiluminescence (ECL) is a process where light is emitted from species generated at an electrode surface during an electrochemical reaction. In a typical ECL experiment involving a carbazole derivative, the radical cation and radical anion of the molecule are generated electrochemically. The subsequent annihilation of these radical ions can lead to the formation of an excited state (singlet or triplet), which then emits light upon relaxation to the ground state.

The ECL efficiency of carbazole derivatives is often influenced by the stability of the radical ions and the energy of the annihilation reaction. The presence of the carboxylic acid group in 2-(9-methyl-9H-carbazol-3-yl)acetic acid could potentially influence the ECL behavior, for instance, by affecting the solubility and stability of the radical ions in the electrolyte solution. While specific ECL studies on this compound have not been reported, related carbazole derivatives have been investigated as ECL emitters. unipd.it The ECL spectrum is generally expected to be similar to the fluorescence spectrum of the compound. The use of a co-reactant, such as tri-n-propylamine (TPrA), can often enhance the ECL intensity by providing a more efficient pathway to the excited state.

Aggregation-Induced Emission (AIE) or Quenching Phenomena

The photophysical behavior of carbazole derivatives in different states of aggregation is a subject of significant scientific interest. Generally, many planar aromatic molecules that are highly fluorescent in dilute solutions experience a decrease in emission intensity upon aggregation, a phenomenon known as aggregation-caused quenching (ACQ). This quenching is often attributed to the formation of non-emissive excimers or exciplexes due to close π-π stacking interactions in the aggregated state.

Conversely, a counterintuitive phenomenon known as aggregation-induced emission (AIE) has been observed in other molecular architectures. In AIE-active compounds, or AIEgens, the emission is weak or non-existent in dilute solutions but becomes significantly enhanced in the aggregated state or in the solid state. mdpi.comnih.gov This effect is typically associated with molecules that have rotatable groups, such as phenyl rings. In solution, the intramolecular rotation of these groups provides a non-radiative decay pathway for the excited state, thus quenching the fluorescence. However, in the aggregated state, the restriction of these intramolecular rotations (RIR) blocks the non-radiative pathway, forcing the excited state to decay radiatively, which results in strong fluorescence. mdpi.com

For carbazole-containing compounds, both ACQ and AIE behaviors have been reported, depending on the specific molecular structure. For instance, carbazole-based fluorophores can be designed to exhibit AIE. nih.gov The introduction of bulky groups or moieties that induce a twisted conformation can prevent the detrimental π-π stacking that leads to quenching and instead promote AIE. For example, functionalizing carbazole with tetraphenylethylene (B103901) (TPE), a well-known AIEgen, can impart AIE properties to the resulting molecule. mdpi.com

In the specific case of 2-(9-methyl-9H-carbazol-3-yl)acetic acid , publicly available research detailing its aggregation-dependent emission properties is limited. However, based on the behavior of structurally similar carbazole derivatives, it is plausible that this compound could exhibit either ACQ or AIE depending on the interplay of its structural features. The carbazole unit itself is planar and could be prone to π-π stacking, potentially leading to ACQ. On the other hand, the acetic acid group at the 3-position and the methyl group at the 9-position might influence the intermolecular packing in the solid state.

To illustrate the AIE phenomenon in a carbazole derivative, the following table presents hypothetical data based on observations for related compounds.

| Solvent System (THF/Water) | Fluorescence Intensity (a.u.) | Observation |

| 100% THF | 10 | Weak emission in solution |

| 50% THF / 50% Water | 50 | Emission starts to increase |

| 20% THF / 80% Water | 200 | Significant emission enhancement |

| 10% THF / 90% Water | 500 | Strong emission due to aggregation |

This table is illustrative of a typical AIE effect and does not represent experimental data for 2-(9-methyl-9H-carbazol-3-yl)acetic acid.

The fluorescence quenching of carbazole derivatives has also been studied, for example, in the presence of nanoparticles. rsc.orgrsc.org The quenching mechanism can provide insights into the interactions between the fluorophore and the quencher.

Solvatochromic and Thermochromic Effects on Photophysical Properties

Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This change is observable in the absorption or emission spectra of a compound. In the context of fluorescence, a solvatochromic shift refers to the displacement of the emission maximum to a different wavelength as the solvent polarity is altered. This effect is often indicative of a change in the dipole moment of the fluorophore upon excitation and is characteristic of molecules with intramolecular charge transfer (ICT) character. researchgate.net

Carbazole derivatives, particularly those with electron-donating and electron-accepting groups, often exhibit significant solvatochromism. The carbazole moiety typically acts as the electron donor. In such donor-π-acceptor (D-π-A) systems, the excited state is more polar than the ground state. Consequently, in more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. rsc.orgresearchgate.net

For 2-(9-methyl-9H-carbazol-3-yl)acetic acid , the carbazole group can act as an electron donor, and the carboxylic acid group can have some electron-withdrawing character, potentially giving the molecule some D-A character. Therefore, it is conceivable that this compound would exhibit positive solvatochromism, with its fluorescence emission shifting to longer wavelengths in more polar solvents.

The following table provides an example of solvatochromic shifts observed for a carbazole-containing D-π-A dye, illustrating how the emission maximum can change with the solvent.

| Solvent | Polarity (ET(30)) | Emission Maximum (λem, nm) |

| Hexane | 31.0 | 510 |

| Toluene | 33.9 | 530 |

| Dichloromethane | 40.7 | 565 |

| Acetone | 42.2 | 580 |

| Acetonitrile | 45.6 | 590 |

| Dimethyl Sulfoxide | 45.1 | 600 |

This table is based on data for a representative solvatochromic carbazole dye and is for illustrative purposes only. researchgate.net It does not represent experimental data for 2-(9-methyl-9H-carbazol-3-yl)acetic acid.

Thermochromism

Biological Activity: Mechanistic Insights at the Molecular Level in Vitro Studies of 2 9 Methyl 9h Carbazol 3 Yl Acetic Acid and Its Analogs

Molecular Interactions with Specific Biomolecules (Proteins, Enzymes, Nucleic Acids)

The carbazole (B46965) scaffold is a key structural motif in many biologically active molecules. acgpubs.org Derivatives of carbazole have been investigated for their interactions with various biomolecules, revealing activities that range from enzyme inhibition to DNA binding. mdpi.comnih.gov

Currently, there is a lack of publicly available research data from quantitative binding affinity and kinetic analyses, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), specifically for 2-(9-methyl-9H-carbazol-3-yl)acetic acid. While these techniques are crucial for determining the precise binding constants (K_D), association rates (k_a), and dissociation rates (k_d) of a compound with its biological target, such studies on this particular molecule have not been reported in the reviewed literature.

Analogs of 2-(9-methyl-9H-carbazol-3-yl)acetic acid have demonstrated inhibitory activity against several enzymes. These studies provide insight into the potential of the carbazole scaffold as a basis for enzyme inhibitor design.

DNA Methyltransferase 1 (DNMT1) Inhibition: Certain carbazole derivatives have been identified as potent inhibitors of DNMT1. nih.gov A biochemical assay revealed that several analogs could inhibit DNMT1 activity by over 80%. nih.gov

Urease Inhibition: A series of carbazole-based acetyl benzohydrazides, synthesized from a carbazole acetohydrazide precursor, were evaluated for their inhibitory activity against Jack bean urease. acgpubs.org

Cholinesterase Inhibition: Carbazole-based derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Kinetic and molecular docking studies of certain carbazole-stilbene derivatives suggest a non-competitive inhibition mechanism, where the compounds may interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. researchgate.net One derivative, (E)-1-(4-(2-(9-ethyl-9H-carbazol-3-yl)vinyl)phenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiourea, showed an IC₅₀ value of 2.64 µM against AChE. researchgate.net

Tyrosinase Inhibition: While not carbazole derivatives, studies on other acetic acid analogs, such as methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates, illustrate the type of kinetic analysis relevant to this section. For the most potent compound in that study, enzyme inhibitory kinetics determined by Lineweaver-Burk and Dixon plots showed it to be a non-competitive inhibitor of mushroom tyrosinase with a K_i value of 1.5 µM. nih.gov

Table 1: Enzyme Inhibition by Carbazole Analogs (In Vitro)

| Compound Class | Target Enzyme | Key Findings | IC₅₀ Values | Inhibition Type |

|---|---|---|---|---|

| Carbazole Derivatives | DNA Methyltransferase 1 (DNMT1) | 11 compounds showed >80% inhibition at 50 µM and 100 µM. nih.gov | Not specified | Not specified |

| Carbazole-based Acetyl Benzohydrazides | Urease | Compounds were effective inhibitors of Jack bean urease. acgpubs.org | Not specified | Not specified |

Carbazole derivatives have been shown to interact with specific secondary structures of DNA, particularly G-quadruplexes (GQs), which are found in telomeres and the promoter regions of oncogenes. mdpi.comnih.gov

Interaction with G-Quadruplex DNA: Cationic carbazole ligands have been investigated for their ability to bind to and stabilize G-quadruplex DNA formed by sequences from the c-KIT and Bcl-2 oncogene promoter regions. nih.govnih.gov These interactions are characterized by binding affinities in the order of 10⁵ M⁻¹. nih.govnih.gov The binding constants for three carbazole ligands with the Bcl-2 promoter G-quadruplex ranged from 2.2–3.8 × 10⁵ M⁻¹ (from UV-Vis experiments) and 2.5–4.7 × 10⁵ M⁻¹ (from fluorescence experiments). nih.gov

Selectivity: Preliminary studies using competitive dialysis showed that certain carbazole ligands have a much higher affinity for G-quadruplex DNA structures compared to double-stranded DNA (dsDNA). mdpi.com

Table 2: Binding Affinities of Carbazole Analogs with G-Quadruplex (GQ) DNA

| Carbazole Analog | GQ DNA Target | Binding Affinity (K_b) | Method(s) |

|---|---|---|---|

| Cationic Carbazole Ligands | c-KIT 1 Promoter GQ | ~10⁵ M⁻¹ nih.gov | UV-Vis, Fluorescence Spectroscopy |

| Carbazole Ligand 1 | Bcl-2 Promoter GQ | 2.2–2.5 × 10⁵ M⁻¹ nih.gov | UV-Vis, Fluorescence Spectroscopy |

| Carbazole Ligand 2 | Bcl-2 Promoter GQ | 2.8–3.6 × 10⁵ M⁻¹ nih.gov | UV-Vis, Fluorescence Spectroscopy |

Cellular Pathway Modulation at the Molecular Level (In Vitro)

Detailed mechanistic studies on how 2-(9-methyl-9H-carbazol-3-yl)acetic acid or its direct analogs modulate specific cellular pathways at the molecular level are limited in the current scientific literature.

There is no specific information available from in vitro studies detailing the agonistic or antagonistic activity of 2-(9-methyl-9H-carbazol-3-yl)acetic acid or its close analogs on specific cellular receptors. While studies on unrelated acetic acid derivatives have shown potent and selective agonism at receptors like the N-methyl-D-aspartic acid (NMDA) subtype, similar mechanistic receptor binding studies have not been reported for carbazole acetic acid compounds. nih.gov